3H-Imidazo[4,5-c]pyridine-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
3H-imidazo[4,5-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,(H,10,11) |
InChI Key |
CLVVYTVVIBCWER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)C#N |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in 3h Imidazo 4,5 C Pyridine 2 Carbonitrile Synthesis
Mechanistic Pathways of Cyclization Reactions
The formation of the fused imidazo[4,5-c]pyridine ring system can be achieved through several mechanistic pathways, primarily differing in whether the imidazole (B134444) or the pyridine (B92270) ring is formed last.
One prominent pathway involves the construction of the pyridine ring onto a pre-existing, suitably functionalized imidazole precursor. A key example is the reaction of 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile (B47326). acs.org The mechanism for this transformation is initiated by the base-catalyzed deprotonation of malononitrile, generating a potent carbon nucleophile. This malononitrile anion then attacks the electrophilic carbon of the cyanoformimidoyl substituent on the imidazole ring. acs.org The resulting adduct is an intermediate which, under thermal conditions, undergoes intramolecular cyclization. acs.orgresearchgate.net The cyclization is proposed to occur via the attack of an amino group onto one of the nitrile groups, followed by tautomerization to form the stable aromatic pyridine ring, yielding a substituted 3H-imidazo[4,5-b]pyridine-6-carbonitrile. acs.orgresearchgate.net While this example forms the [4,5-b] isomer, the fundamental mechanism of nucleophilic addition followed by intramolecular cyclization is a key strategy for building the pyridine portion of the scaffold.
An alternative and more common strategy involves the cyclization of the imidazole ring onto a pyridine backbone. This is typically achieved through the condensation of 3,4-diaminopyridine (B372788) with a reagent that provides the C-2 carbon of the imidazole ring. nih.govnih.gov For instance, the reaction of 3,4-diaminopyridine with triethyl orthoformate, often catalyzed by a Lewis acid, proceeds via initial formation of an amidine intermediate. nih.gov Subsequent intramolecular nucleophilic attack by the second amino group onto the activated carbon, followed by elimination, leads to the closure of the imidazole ring and formation of the 3H-imidazo[4,5-c]pyridine core. nih.gov To obtain the 2-carbonitrile derivative specifically, a reagent such as cyanogen (B1215507) bromide or a similar C1 electrophile bearing a nitrile or a precursor group would be required.
A third, more complex mechanistic route involves concerted cycloaddition reactions. The Povarov reaction, or aza-Diels-Alder reaction, represents a [4+2] cycloaddition that can form six-membered nitrogen-containing rings. nih.gov In a relevant context, the reaction between an N-aryl-substituted imine (as the aza-diene) and a dienophile can construct a fused pyridine ring. The mechanism is an asynchronous, concerted process that passes through an ephemeral transition state, followed by elimination and rearrangement to yield the final aromatic product. nih.gov While not directly reported for 3H-imidazo[4,5-c]pyridine-2-carbonitrile, such cycloaddition pathways are powerful tools for constructing complex heterocyclic systems with high stereoselectivity.
Finally, tandem reactions offer an efficient route where multiple mechanistic steps occur in one pot. For example, a sequence involving a nucleophilic aromatic substitution (SNAr) followed by in-situ nitro group reduction and subsequent heteroannulation (cyclization) can be used to build the imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine. acs.org This pathway highlights how a combination of different reaction mechanisms can be orchestrated to rapidly construct the desired heterocyclic core. acs.org
Investigation of Nucleophilic and Electrophilic Substitution Processes in Imidazopyridines
The imidazo[4,5-c]pyridine ring system possesses a unique electronic landscape that dictates its reactivity towards nucleophiles and electrophiles. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, while the fused imidazole ring is electron-rich, favoring electrophilic substitution. quora.comstackexchange.com
Nucleophilic Substitution: The pyridine moiety is deactivated towards electrophiles but activated for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C-2 and C-4) to the ring nitrogen. stackexchange.comnih.gov Attack at these positions allows the negative charge of the anionic intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com In the context of the imidazo[4,5-c]pyridine system, the positions corresponding to C-4 and C-7 are activated towards nucleophilic attack, especially if a good leaving group is present. Syntheses often exploit this reactivity, for example, through the direct amidation of highly electrophilic precursors like 2-chloro-3-nitropyridine. nih.gov Another key nucleophilic substitution process is the N-alkylation of the imidazo[4,5-c]pyridine core. nih.gov The imidazole portion of the molecule contains two nitrogen atoms, and alkylation can often result in a mixture of regioisomers, making regioselective synthesis a challenge. researchgate.netnih.gov The reaction proceeds via the attack of the nucleophilic nitrogen atom on an alkyl halide. nih.gov
Role of Catalysts and Reagents in Reaction Progression
The synthesis of this compound and related structures is highly dependent on the strategic use of catalysts and reagents to control reaction rates, yields, and regioselectivity.
Lewis and Brønsted Acids: Lewis acids are frequently employed to catalyze condensation and cyclization reactions. Ytterbium triflate (Yb(OTf)₃), for example, is an effective Lewis acid catalyst for the condensation of 3,4-diaminopyridine with triethyl orthoformate. nih.gov It activates the orthoformate carbon, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine, thereby promoting the formation of the imidazole ring. nih.gov Brønsted acids like phosphoric acid have also been used as effective catalysts in one-pot, three-component reactions to synthesize related imidazopyridine derivatives. researchgate.net
Bases: Bases play a critical role, particularly in reactions that involve the formation of carbon nucleophiles. In the synthesis of imidazo[4,5-b]pyridines from malononitrile, strong, non-nucleophilic organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or weaker bases like triethylamine (B128534) (TEA) are used. acs.org Their primary function is to deprotonate the acidic methylene (B1212753) protons of malononitrile, generating the anion required to initiate the key carbon-carbon bond-forming step. acs.org Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used in N-alkylation and palladium-catalyzed coupling reactions, where they act as proton scavengers and facilitate the nucleophilic substitution or reductive elimination steps. nih.govnih.gov
Transition Metal Catalysts: Palladium-based catalysts are indispensable for modern cross-coupling reactions used in the functionalization of the imidazopyridine core. Buchwald-Hartwig amidation and Suzuki coupling reactions, for instance, allow for the formation of C-N and C-C bonds at specific positions. These reactions typically employ a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand. nih.gov The choice of ligand, such as XantPhos or BINAP, is crucial as its steric and electronic properties significantly influence the efficiency of the catalytic cycle, including the oxidative addition and reductive elimination steps. nih.govmdpi.com Copper salts, such as CuI, are also used, often as co-catalysts in palladium-mediated reactions like the Sonogashira coupling or in direct alkenylation reactions. nih.gov
The table below summarizes the roles of various catalysts and reagents in the synthesis of imidazopyridines.
| Catalyst/Reagent | Type | Role in Reaction | Example Reaction |
| Ytterbium triflate (Yb(OTf)₃) | Lewis Acid | Activates carbonyl/orthoformate for nucleophilic attack | Condensation of 3,4-diaminopyridine and orthoformate nih.gov |
| DBU / Triethylamine | Organic Base | Deprotonates C-H acids to form nucleophiles | Malononitrile addition to cyanoformimidoyl imidazole acs.org |
| Phosphoric Acid (H₃PO₄) | Brønsted Acid | Catalyst for one-pot three-component synthesis | Formation of 2-substituted-3H-imidazo[4,5-b]pyridines researchgate.net |
| Palladium(II) Acetate (Pd(OAc)₂) | Transition Metal Catalyst | Active catalyst for C-N and C-C cross-coupling | Buchwald-Hartwig amidation, Suzuki coupling nih.govmdpi.com |
| XantPhos | Phosphine Ligand | Stabilizes Pd center, facilitates catalytic cycle | Palladium-catalyzed C-N bond formation nih.govmdpi.com |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | Proton scavenger, promotes nucleophilicity | N-alkylation of imidazopyridine ring nih.gov |
| Sodium Dithionite (Na₂S₂O₄) | Reducing Agent | Reduces nitro groups to amines for cyclization | Reductive cyclization of 2-nitro-3-aminopyridine nih.gov |
Spectroscopic Characterization Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3H-Imidazo[4,5-c]pyridine-2-carbonitrile, both ¹H NMR and ¹³C NMR are essential for assigning the positions of hydrogen and carbon atoms within the fused heterocyclic ring system. While specific experimental data for this exact molecule is not extensively published, a detailed analysis can be predicted based on the known spectroscopic behavior of the imidazo[4,5-c]pyridine core and related nitrile-containing heterocycles.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the four protons on the aromatic rings (H4, H6, H7) and the imidazole (B134444) N-H proton. The protons on the pyridine (B92270) ring (H4, H6, H7) would typically appear in the aromatic region (δ 7.0-9.0 ppm). The imidazole N-H proton is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. Coupling constants (J-values) between adjacent protons, such as H6 and H7, would provide definitive evidence of their connectivity.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven signals for the seven carbon atoms in the molecule. The carbonitrile carbon (C≡N) is anticipated to have a characteristic chemical shift in the range of δ 115-120 ppm. The five carbons of the fused aromatic ring system would resonate in the δ 110-160 ppm region. Quaternary carbons, such as C2, C3a, and C7a, typically show weaker signals compared to carbons bearing hydrogen atoms.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2 | - | 135-145 |
| C=N | - | 115-120 |
| C3a | - | 140-150 |
| C4 | 8.0-8.5 | 115-125 |
| C6 | 7.5-8.0 | 120-130 |
| C7 | 8.5-9.0 | 145-155 |
| C7a | - | 140-150 |
| N3-H | Variable (broad) | - |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of the Carbonitrile Functional Group
Infrared (IR) spectroscopy is particularly effective for identifying specific functional groups within a molecule. For this compound, the most prominent and diagnostic feature in its IR spectrum is the stretching vibration of the carbonitrile (C≡N) group. This vibration gives rise to a sharp and intense absorption band typically found in the range of 2220-2260 cm⁻¹. The exact position of this band can be influenced by the electronic environment of the heterocyclic ring. For other cyano-substituted pyridine and fused heterocyclic systems, this peak is often observed around 2230 cm⁻¹. mdpi.commdpi.com
Other significant absorptions would include N-H stretching from the imidazole ring, typically seen as a broad band around 3100-3500 cm⁻¹, and C-H stretching from the aromatic rings, appearing just above 3000 cm⁻¹. The region from 1400-1600 cm⁻¹ would contain complex bands corresponding to C=C and C=N stretching vibrations within the fused rings, which are characteristic of the imidazopyridine skeleton. The fingerprint region (below 1500 cm⁻¹) would contain a unique pattern of absorptions useful for confirming the identity of the specific isomer.
Table 2: Expected IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carbonitrile (C≡N) | Stretch | 2220 - 2260 | Strong, Sharp |
| Imidazole (N-H) | Stretch | 3100 - 3500 | Medium, Broad |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |
| Aromatic Rings (C=C, C=N) | Stretch | 1400 - 1600 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₄N₄, the calculated exact molecular weight is approximately 144.0436 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental formula.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 144. The fragmentation pattern would be characteristic of the stable heterocyclic core. Plausible fragmentation pathways would involve the loss of small, stable molecules. A primary fragmentation step would likely be the loss of a hydrogen cyanide (HCN) molecule from the carbonitrile group and a ring proton, leading to a fragment ion at m/z 117. Further fragmentation of the fused ring system would produce a more complex pattern of lower mass ions.
Complementary Spectroscopic and Analytical Methods for Structural Elucidation (e.g., UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. Aromatic and heterocyclic compounds like this compound are expected to be strong UV absorbers due to their extended π-conjugated systems. The UV-Vis spectrum would likely show multiple absorption bands in the range of 200-400 nm, corresponding to π→π* and n→π* electronic transitions. The exact positions (λₘₐₓ) and intensities of these absorptions are sensitive to the solvent polarity and the specific electronic structure of the molecule, providing additional data for structural confirmation.
Computational and Theoretical Investigations of 3h Imidazo 4,5 C Pyridine 2 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of heterocyclic compounds. For related imidazo[4,5-b]pyridine derivatives, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set have been employed to investigate global and local reactivity descriptors. These studies typically analyze the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in predicting sites susceptible to electrophilic and nucleophilic attack.
For 3H-Imidazo[4,5-c]pyridine-2-carbonitrile, such calculations would be expected to reveal the influence of the electron-withdrawing nitrile group on the electron distribution across the fused ring system. The analysis of molecular electrostatic potential (MEP) maps would further identify electron-rich and electron-poor regions, offering insights into potential intermolecular interactions.
Table 1: Predicted Parameters from Quantum Chemical Calculations on Related Imidazopyridine Systems
| Parameter | Predicted Information | Relevance to this compound |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | A smaller gap would suggest higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | Would identify reactive sites on the pyridine (B92270) and imidazole (B134444) rings. |
| Natural Bond Orbital (NBO) Analysis | Describes charge transfer and intramolecular interactions. | Would quantify the electronic influence of the nitrile substituent. |
Theoretical Modeling of Reaction Pathways and Transition States
The theoretical modeling of reaction pathways is crucial for understanding the mechanisms of chemical transformations and for optimizing synthetic routes. For instance, in the synthesis of related 4-(aryl)-benzo acs.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles, computational studies have been used to investigate complex multi-step reactions, including Povarov (aza-Diels–Alder) reactions and subsequent sigmatropic rearrangements. These models help to identify intermediates and transition states, providing a deeper understanding of the reaction kinetics and thermodynamics.
For this compound, theoretical modeling could be applied to predict the outcomes of various synthetic approaches. For example, it could elucidate the mechanism of its formation from precursors like 3,4-diaminopyridine (B372788) and a suitable two-carbon electrophile with a nitrile group. Furthermore, modeling could predict the regioselectivity of substitution reactions, such as alkylation or halogenation, on the imidazo[4,5-c]pyridine core.
Conformational Analysis and Tautomeric Equilibria Studies
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and the potential for different tautomeric forms to exist in equilibrium. Conformational analysis identifies the most stable spatial arrangements of a molecule, while studies on tautomeric equilibria determine the relative stability of different isomers that can interconvert via proton transfer.
For the imidazo[4,5-c]pyridine ring system, tautomerism is a key consideration. The proton on the imidazole ring can potentially reside on different nitrogen atoms, leading to various tautomers (e.g., 1H, 3H, 5H, and 7H). The relative energies of these tautomers, influenced by substituents and the surrounding medium, can be calculated using quantum chemical methods. Studies on other imidazopyridine systems have shown that the position of the tautomeric equilibrium can significantly impact the molecule's ability to act as a hydrogen bond donor or acceptor, which is critical for receptor binding.
In the case of this compound, computational studies would be essential to determine the relative stability of the 3H tautomer compared to other possible forms. The presence of the nitrile group at the 2-position would likely influence the electronic properties of the imidazole ring and, consequently, the tautomeric preference. Understanding this equilibrium is fundamental for predicting its behavior in biological systems.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Imidazo[4,5-b]pyridine |
| Benzo acs.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitrile |
| 4-(Aryl)-benzo acs.orgnih.govimidazo[1,2-a]pyrimidine-3-carbonitrile |
| 3,4-Diaminopyridine |
| 1H-Imidazo[4,5-c]pyridine-2-carbonitrile |
| 5H-Imidazo[4,5-c]pyridine-2-carbonitrile |
Strategic Derivatization and Functionalization of the 3h Imidazo 4,5 C Pyridine 2 Carbonitrile Scaffold
Modification at the Imidazole (B134444) Nitrogen (N-3)
The imidazole nitrogen at the N-3 position is a primary site for derivatization, allowing for the introduction of various substituents that can significantly impact the molecule's properties. Alkylation of the imidazo[4,5-c]pyridine ring system is a common strategy to enhance lipophilicity and introduce functional groups for further modification.
Studies on related 5H-imidazo[4,5-c]pyridine systems have shown that N-alkylation can be achieved under basic conditions using alkyl halides. For instance, the alkylation of 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine with 1-(chloromethyl)-4-methoxybenzene in the presence of potassium carbonate in dimethylformamide (DMF) predominantly yields the N5-regioisomer. fabad.org.tr This suggests that for 3H-imidazo[4,5-c]pyridine-2-carbonitrile, alkylation is likely to occur at the N-3 position of the imidazole ring or potentially at one of the pyridine (B92270) ring nitrogens, depending on the tautomeric form and reaction conditions. The regioselectivity of such reactions would require careful spectroscopic analysis, such as 2D-NOESY experiments, for confirmation. fabad.org.tr
Table 1: Representative N-Alkylation Reactions on Related Imidazo[4,5-c]pyridine Scaffolds
| Starting Material | Alkylating Agent | Base/Solvent | Major Product | Reference |
| 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ / DMF | N5-(4-methoxybenzyl)-2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine | fabad.org.tr |
Note: This data is based on a related scaffold and is illustrative of the potential for N-3 modification on this compound.
Substituent Effects on Reactivity and Synthetic Outcomes
The electronic nature of substituents on the this compound scaffold plays a crucial role in directing the course of chemical reactions. The electron-withdrawing nature of the pyridine ring and the 2-carbonitrile group influences the nucleophilicity and electrophilicity of various positions on the heterocyclic system.
For instance, in the broader class of imidazopyridines, the electron-rich C3 position of imidazo[1,2-a]pyridines is a focal point for functionalization. mdpi.comnih.govmdpi.com While the numbering is different in the 3H-imidazo[4,5-c]pyridine system, the underlying principles of electronic effects are transferable. The presence of the electron-withdrawing carbonitrile group at C-2 would be expected to decrease the electron density of the imidazole ring, potentially influencing the reactivity of the imidazole protons and the susceptibility of the ring to nucleophilic attack.
Transformations of the Carbonitrile Group to Other Functionalities
The carbonitrile group at the C-2 position is a versatile functional handle that can be converted into several other important functionalities, such as carboxylic acids and amides, thereby expanding the chemical space accessible from the this compound scaffold.
Conversion to Carboxylic Acids: Hydrolysis of the nitrile group is a standard method for the synthesis of carboxylic acids. This transformation can be achieved under either acidic or basic conditions. libretexts.org
Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid, would yield the corresponding carboxylic acid. libretexts.org
Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) would initially form the carboxylate salt, which upon acidification would yield the carboxylic acid. libretexts.org
Conversion to Amides: The carbonitrile group can also be readily converted to an amide. This can be achieved through partial hydrolysis or by other synthetic methods. A patent for the production of pyridine carboxylic acid amides describes the catalytic hydrolysis of pyridine nitriles in the presence of a solid heterogeneous catalyst. google.com This method could potentially be applied to this compound to afford the corresponding 2-carboxamide. Additionally, various methods for the synthesis of amides from nitriles under neutral and anhydrous conditions have been developed, which could be advantageous for substrates with acid- or base-labile functional groups. organic-chemistry.org
Table 2: General Transformations of the Nitrile Group
| Transformation | Reagents and Conditions | Product Functional Group | Reference |
| Acidic Hydrolysis | Dilute HCl, heat | Carboxylic Acid | libretexts.org |
| Alkaline Hydrolysis | NaOH(aq), heat; then H₃O⁺ | Carboxylic Acid | libretexts.org |
| Catalytic Hydrolysis | Solid heterogeneous catalyst, H₂O, heat | Amide | google.com |
Note: These are general methods for nitrile conversion and would require optimization for the specific this compound substrate.
Peripheral Functionalization of the Pyridine Ring (e.g., C-7)
Functionalization of the pyridine ring portion of the 3H-imidazo[4,5-c]pyridine scaffold allows for the introduction of substituents that can fine-tune the molecule's interaction with biological targets. The C-7 position is a key site for such modifications.
The synthesis of substituted imidazo[4,5-c]pyridines often starts from appropriately substituted 3,4-diaminopyridines. For example, 7-methyl-3H-imidazo[4,5-c]pyridine has been synthesized from 5-methyl-3,4-diaminopyridine by reaction with formic acid. nih.gov This retrosynthetic approach suggests that a variety of substituents can be introduced at the C-7 position by utilizing the corresponding substituted 3,4-diaminopyridines as starting materials.
Direct functionalization of the C-7 position on a pre-formed 3H-imidazo[4,5-c]pyridine ring is more challenging and would likely rely on modern C-H activation strategies. While literature on the direct C-H functionalization of 3H-imidazo[4,5-c]pyridines is limited, studies on other imidazopyridine isomers can provide insights into potential methodologies.
Applications of 3h Imidazo 4,5 C Pyridine 2 Carbonitrile As a Synthetic Synthon
Building Block in the Construction of Fused Heterocyclic Systems
The structure of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile offers multiple reactive sites for the construction of more complex, polycyclic fused systems. The carbonitrile (cyano) group is a particularly useful functional handle for ring-forming (annulation) reactions.
The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity allows the nitrile to serve as a linchpin for building new rings. For instance, reaction with binucleophiles is a common strategy to form new heterocyclic systems. Furthermore, the nitrile group can be chemically transformed into other functional groups, such as amines or ketones, which then serve as precursors for cyclization.
Key transformations of the nitrile group that facilitate the formation of fused rings include:
Reduction to Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org This amine can then undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused pyrimidines, pyrazines, or other nitrogen-containing rings.
Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile group to produce, after hydrolysis, a ketone. openstax.orgyoutube.com This newly formed ketone can then be a key intermediate in cyclization reactions, such as the Friedländer annulation, to build a fused quinoline (B57606) ring.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, reacting with 1,3-dipoles like azides to form tetrazole rings, thereby fusing another heterocyclic system directly onto the imidazopyridine core.
The imidazole (B134444) portion of the scaffold, with its N-H group, also provides a site for further functionalization and subsequent cyclization to create elaborate fused structures.
Table 1: Potential Fused Heterocyclic Systems Derived from this compound This table is illustrative and based on the known reactivity of the carbonitrile functional group.
| Starting Functional Group | Reagent/Reaction Type | Intermediate Functional Group | Subsequent Cyclization Target | Resulting Fused Ring System |
|---|---|---|---|---|
| 2-Carbonitrile (-C≡N) | Reduction (e.g., LiAlH₄) | 2-Aminomethyl (-CH₂NH₂) | 1,3-Dicarbonyl Compound | Fused Pyrimidine |
| 2-Carbonitrile (-C≡N) | Grignard Reagent (R-MgBr) | 2-Acyl (-C(O)R) | Intramolecular Condensation | Fused Pyridinone |
| 2-Carbonitrile (-C≡N) | Sodium Azide (NaN₃) | Cycloaddition | Not Applicable | Fused Tetrazole |
| 2-Carbonitrile (-C≡N) | Hydroxylamine (NH₂OH) | N-hydroxyamidine | Cyclization with anhydride | Fused Oxadiazole |
Precursor for Diverse Chemical Libraries via Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy used in medicinal chemistry to efficiently generate collections of structurally diverse small molecules. frontiersin.org The scaffold of this compound is well-suited as a starting point for DOS due to its multiple, chemically distinct reactive sites that can be selectively modified.
The primary points for introducing molecular diversity are:
The Imidazole Nitrogen (N-H): This site can be readily alkylated, acylated, or used in arylation reactions (e.g., Buchwald-Hartwig coupling) to introduce a wide variety of substituents.
The Carbonitrile Group: As discussed previously, this group can be transformed into a multitude of other functionalities (amides, carboxylic acids, amines, ketones, tetrazoles), each of which can be a starting point for further diversification. openstax.orglibretexts.orgebsco.com
The Pyridine (B92270) Ring: The carbon atoms on the pyridine ring can be functionalized through electrophilic aromatic substitution (if activated) or, more commonly, through C-H activation/functionalization methodologies, allowing for the introduction of aryl, alkyl, or halogen groups.
By systematically applying different sets of reagents to these positions in a combinatorial fashion, a large and diverse chemical library can be constructed from the single precursor, this compound. This approach is highly valuable for screening programs aimed at discovering new biologically active compounds.
Table 2: Illustrative Library Generation via Diversity-Oriented Synthesis This table illustrates a hypothetical approach to creating a chemical library from the core scaffold.
| Core Scaffold | Diversification Site 1 (R¹) | Reagent Class for R¹ | Diversification Site 2 (R²) | Reagent Class for R² |
|---|---|---|---|---|
| This compound | Imidazole N-H | Alkyl Halides, Acyl Chlorides | 2-Carbonitrile Group | Grignard Reagents (R-MgBr) |
| This compound | Imidazole N-H | Arylboronic Acids | 2-Carbonitrile Group | Reducing Agents (e.g., LiAlH₄) |
| This compound | Pyridine Ring C-H | C-H Activation Catalysts | Imidazole N-H | Sulfonyl Chlorides |
| This compound | 2-Carbonitrile Group | Hydrolysis (H₃O⁺) | Resulting Carboxylic Acid | Amide Coupling Reagents |
Role in Multi-Component Reactions for Complex Molecule Assembly
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all the starting materials. mdpi.com MCRs are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity.
The this compound scaffold has the potential to be a valuable component in MCRs. The nitrile group is known to participate in several named MCRs. For example, in reactions analogous to the Povarov reaction, a three-component process involving an amine, an aldehyde, and an activated alkene, the nitrile group could act as a dienophile, leading to highly substituted fused pyridine rings. nih.govmdpi.com
Similarly, the N-H of the imidazole and the basic nitrogen atoms of the pyridine ring could act as internal nucleophiles or bases in MCRs, directing the reaction pathway. For instance, in a potential three-component reaction with an aldehyde and an isocyanide (a Ugi- or Groebke–Blackburn–Bienaymé-type reaction), the imidazopyridine core could serve as the amine component, leading to the rapid assembly of complex, peptide-like structures appended to the heterocyclic core. researchgate.net
Table 3: Hypothetical Multi-Component Reaction Involving the Imidazopyridine Scaffold This table outlines a conceptual MCR based on established reaction types where the title compound could participate.
| MCR Type | Component 1 | Component 2 | Component 3 | Role of Imidazopyridine | General Product Structure |
|---|---|---|---|---|---|
| Povarov-type Reaction | Aromatic Aldehyde | Electron-rich Alkene | This compound | Dienophile (via nitrile group) | Highly substituted, polycyclic fused quinoline derivative |
| Groebke–Blackburn–Bienaymé Reaction | Aldehyde | Isocyanide | This compound | Amine component | 3-Aminoimidazo[1,2-a]pyridine-like structure with amide side chain |
| Strecker-type Synthesis | Aldehyde | Trimethylsilylcyanide | This compound | Amine component | α-Aminonitrile derivative of the core scaffold |
Future Research Trajectories and Challenges in 3h Imidazo 4,5 C Pyridine 2 Carbonitrile Chemistry
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 3H-Imidazo[4,5-c]pyridine-2-carbonitrile is poised to move beyond conventional methods towards more sustainable and efficient strategies. A primary challenge lies in developing routes that offer high yields, atom economy, and reduced environmental impact.
Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step, offering advantages in efficiency and sustainability. rsc.orge3s-conferences.org Future research could focus on designing a one-pot synthesis for the this compound core by combining three or more starting materials. This approach simplifies purification, as most reactants are incorporated into the final product, and is amenable to creating diverse compound libraries. rsc.org
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. e3s-conferences.orgeurjchem.com Developing microwave-assisted protocols for the key cyclization and functionalization steps in the synthesis of this compound could lead to cleaner and more efficient reaction profiles. eurjchem.comresearchgate.net
Green Chemistry Approaches: A significant trajectory involves the use of environmentally benign solvents and catalysts. For instance, iodine has been demonstrated as a low-cost, readily available, and non-toxic catalyst for synthesizing various imidazopyridine isomers. rsc.orgacs.org Exploring iodine-catalyzed or other metal-free synthetic routes represents a key area for sustainable production.
Exploration of Advanced Catalytic Systems
Catalysis is central to the efficient synthesis and functionalization of heterocyclic scaffolds. For this compound, future research will likely concentrate on harnessing advanced catalytic systems to enable novel bond formations and functionalizations that are otherwise challenging.
Transition-metal catalysis, in particular, offers a versatile toolkit for derivatization. nih.govresearchgate.net Catalysts based on palladium, copper, rhodium, and scandium have been extensively used for the synthesis of the broader imidazopyridine class. nih.gov The application of these systems to the specific this compound core could unlock new chemical space. Key areas of exploration include:
C-H Bond Functionalization: Direct C-H activation and functionalization is an atom-economical strategy for modifying the core structure without the need for pre-functionalized starting materials. mdpi.com Palladium and rhodium catalysts are particularly adept at mediating such transformations. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are foundational methods for forming new C-C bonds. nih.gov These could be employed to introduce aryl, alkyl, or alkynyl groups onto the imidazopyridine ring system, creating a diverse range of derivatives.
Novel Heterogeneous Catalysts: The development of recyclable, heterogeneous catalysts, such as metal-organic frameworks (MOFs) or metal nanoparticles, aligns with the goals of sustainable chemistry. researchgate.net These catalysts offer ease of separation and reuse, reducing cost and waste. researchgate.net
Table 1: Potential Advanced Catalytic Systems for this compound
| Catalyst Type | Metal | Potential Reaction | Advantages |
|---|---|---|---|
| Transition Metal | Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Sonogashira), C-H Arylation | High efficiency in C-C and C-N bond formation. nih.gov |
| Transition Metal | Copper (Cu) | Ullmann Coupling, Cyclization Reactions | Abundant, low-cost, and environmentally benign. nih.govresearchgate.net |
| Transition Metal | Rhodium (Rh) | C-H Bond Activation, Addition to Alkenes/Alkynes | High functional group compatibility. nih.gov |
| Lewis Acid | Scandium (Sc) | Cycloaddition, Friedel-Crafts Reactions | Can exhibit remarkable enantioselectivity. nih.gov |
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry provides a powerful platform for the rational design of molecules with desired properties, thereby accelerating the discovery process and reducing experimental costs. For this compound, computational tools can be employed to design novel derivatives with finely tuned electronic and steric properties, leading to tailored reactivity and biological activity.
Molecular Docking and Homology Modeling: These techniques are instrumental in medicinal chemistry for predicting the binding interactions between a small molecule and a biological target, such as a protein kinase. nih.govnih.gov By designing derivatives of this compound in silico, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity for a specific target. nih.govnih.gov
Density Functional Theory (DFT) Computations: DFT calculations can provide deep insights into the electronic structure, stability, and reactivity of molecules. kfupm.edu.sauctm.edu This knowledge can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of functionalization strategies and predicting the outcomes of chemical reactions.
Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of derivatives and correlating their structural features with predicted reactivity or activity, researchers can build robust SAR models. These models guide the optimization of lead compounds by identifying key structural motifs that govern their chemical behavior. nih.govnih.gov
Table 2: Computational Approaches for Designing Novel Derivatives
| Computational Method | Application | Objective |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities in protein active sites. nih.govnih.gov | Design of derivatives with specific biological targets (e.g., kinase inhibitors). |
| Homology Modeling | Constructing a 3D model of a target protein when no experimental structure exists. nih.gov | Enabling structure-based drug design for novel biological targets. |
| Density Functional Theory (DFT) | Calculating electronic properties, reaction energies, and transition states. kfupm.edu.sauctm.edu | Understanding and predicting chemical reactivity and reaction mechanisms. |
Integration of the Compound into High-Throughput Synthesis Methodologies
To fully explore the chemical and biological potential of the this compound scaffold, methods for the rapid synthesis of large numbers of analogues are required. High-throughput synthesis (HTS) and the creation of compound libraries are essential for this purpose.
Solid-Phase Synthesis: Attaching the imidazopyridine core or a precursor to a solid support (polymer resin) allows for the use of excess reagents and simplified purification, as byproducts and unreacted reagents are simply washed away. nih.gov A key challenge is the development of a robust strategy for anchoring the this compound scaffold to a resin and subsequently cleaving the final products with high purity.
Library Synthesis: The combination of MCRs or solid-phase synthesis with automated or parallel synthesis platforms enables the rapid generation of a "library" of structurally related compounds. researchgate.net This approach is highly valuable for screening campaigns in drug discovery and materials science. Developing a synthetic scheme for this compound that is compatible with library synthesis will be a significant future endeavor. nih.gov
The integration of these advanced synthetic, catalytic, and computational strategies will undoubtedly accelerate the exploration of this compound chemistry, paving the way for the discovery of novel compounds with significant potential in various scientific fields.
Q & A
Q. What are the common synthetic routes for 3H-Imidazo[4,5-c]pyridine-2-carbonitrile, and how are reaction conditions optimized?
The synthesis of imidazo[4,5-c]pyridine derivatives typically involves multicomponent reactions or condensation strategies . For example:
- One-pot multicomponent reactions using arylidenemalononitriles and imidazo-pyridine precursors in ethanol with piperidine as a catalyst under reflux (3–5 hours) yield fused imidazopyridine-carbonitrile frameworks .
- Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields compared to conventional heating .
- Green chemistry approaches , such as solvent-free conditions or biodegradable catalysts, minimize waste and align with sustainable practices .
Q. Optimization Tips :
Q. How is this compound characterized structurally and functionally?
Key characterization methods :
Q. Functional assays :
Advanced Research Questions
Q. How can computational methods like DFT resolve electronic structure contradictions in imidazo[4,5-c]pyridine derivatives?
Density Functional Theory (DFT) studies address discrepancies in reaction mechanisms or electronic properties:
- Reactivity analysis : Calculated HOMO/LUMO gaps predict sites for electrophilic/nucleophilic attacks. For example, nitrile groups lower LUMO energy, enhancing reactivity with amines .
- Hydrogen-bonding interactions : AM1 or MNDO models explain solvent effects (e.g., ethanol stabilizing intermediates via H-bonds) .
- Mechanistic insights : Transition-state simulations clarify why certain substituents (e.g., electron-withdrawing groups) accelerate cyclization .
Case Study : DFT-guided optimization of arylidenemalononitrile condensations increased yields from 60% to 85% by adjusting substituent electronic profiles .
Q. How can researchers reconcile conflicting data on reaction yields or biological activity across studies?
Stepwise approach :
Variable isolation : Test parameters individually (e.g., solvent polarity, catalyst loading) .
Cross-validation : Compare spectroscopic data (e.g., ¹³C NMR shifts) with published benchmarks .
Biological replication : Use standardized assays (e.g., kinase inhibition IC₅₀ measurements) and control cell lines to confirm activity .
Example : Variability in c-Met kinase inhibition (IC₅₀ = 10–50 nM) may stem from differences in assay conditions (e.g., ATP concentration) .
Q. What strategies are effective for optimizing imidazo[4,5-c]pyridine-2-carbonitrile derivatives for specific biological targets?
Methodological framework :
- Structure-activity relationship (SAR) :
- Pharmacokinetic profiling :
Q. Biological targets :
Q. How do reaction mechanisms differ between traditional and green synthesis routes?
Comparative analysis :
Mechanistic divergence : Microwave irradiation accelerates dipole polarization, reducing activation energy for cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
